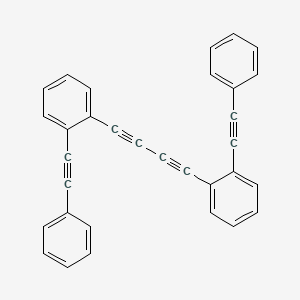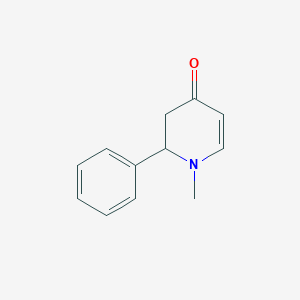
4(1H)-Pyridinone, 2,3-dihydro-1-methyl-2-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4(1H)-Pyridinone, 2,3-dihydro-1-methyl-2-phenyl- is an organic compound belonging to the pyridinone family
Preparation Methods
The synthesis of 4(1H)-Pyridinone, 2,3-dihydro-1-methyl-2-phenyl- can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the compound.
Chemical Reactions Analysis
4(1H)-Pyridinone, 2,3-dihydro-1-methyl-2-phenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The compound can undergo substitution reactions where certain groups are replaced by others, depending on the reagents and conditions used.
Common reagents for these reactions include oxidizing agents, reducing agents, and various nucleophiles or electrophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4(1H)-Pyridinone, 2,3-dihydro-1-methyl-2-phenyl- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound may be studied for its potential biological activities and interactions with biological molecules.
Medicine: Research may explore its potential therapeutic applications, including its effects on specific biological targets.
Industry: It can be used in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 4(1H)-Pyridinone, 2,3-dihydro-1-methyl-2-phenyl- involves its interaction with specific molecular targets. These interactions can lead to various biological effects, depending on the pathways involved. Detailed studies are required to elucidate the exact mechanisms and pathways.
Comparison with Similar Compounds
4(1H)-Pyridinone, 2,3-dihydro-1-methyl-2-phenyl- can be compared with other similar compounds in the pyridinone family. Similar compounds include:
- 4(1H)-Pyridinone, 2,3-dihydro-1-methyl-2-ethyl-
- 4(1H)-Pyridinone, 2,3-dihydro-1-methyl-2-propyl-
These compounds share structural similarities but differ in the substituents attached to the pyridinone ring, which can influence their chemical properties and applications.
Properties
CAS No. |
653579-37-4 |
|---|---|
Molecular Formula |
C12H13NO |
Molecular Weight |
187.24 g/mol |
IUPAC Name |
1-methyl-2-phenyl-2,3-dihydropyridin-4-one |
InChI |
InChI=1S/C12H13NO/c1-13-8-7-11(14)9-12(13)10-5-3-2-4-6-10/h2-8,12H,9H2,1H3 |
InChI Key |
ABAOSSLZYLOOKX-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC(=O)CC1C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


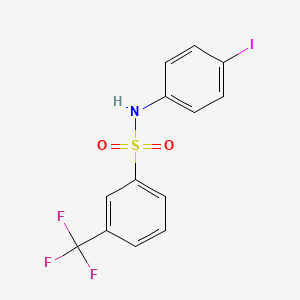
![Oxirane, [[2-(methoxymethoxy)-5-nitrophenoxy]methyl]-, (2R)-](/img/structure/B15160830.png)
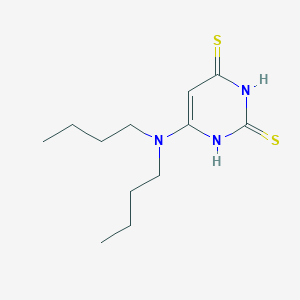
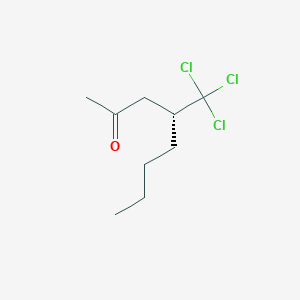
![(1H-Indol-3-yl)(2-{[(isoquinolin-6-yl)methyl]amino}phenyl)methanone](/img/structure/B15160854.png)
![4-[(2-Octyldodecyl)oxy]benzene-1,2-dicarbonitrile](/img/structure/B15160860.png)
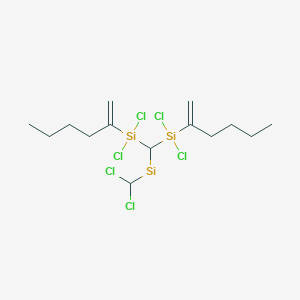
![(2S)-3-Azido-2-{[tert-butyl(dimethyl)silyl]oxy}propan-1-ol](/img/structure/B15160903.png)
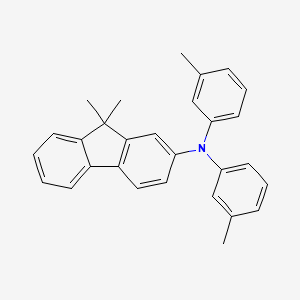
![2H-cyclopropa[e][1,3]benzothiazole](/img/structure/B15160915.png)
![1-[2,3-Difluoro-4-(4-propylcyclohexyl)phenyl]-4-ethoxy-2,3-difluorobenzene](/img/structure/B15160921.png)
![4-[2-Fluoro-3-methoxy-6-(methoxymethoxy)benzoyl]benzoic acid](/img/structure/B15160923.png)

